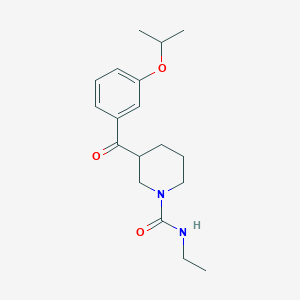
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine, also known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF is a small molecule that has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects are currently being investigated.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine may also interfere with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and the modulation of signaling pathways that regulate cell growth and division. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine, including:
1. Further investigation of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine to optimize its therapeutic potential.
2. Development of new N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine derivatives with improved pharmacological properties.
3. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine as a treatment for other diseases, such as neurodegenerative disorders and inflammation.
4. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in combination with other drugs for the treatment of cancer.
5. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine as a diagnostic tool for cancer.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine is a promising small molecule that has shown potential for the development of new cancer therapies. Its synthesis, mechanism of action, and physiological effects are currently being investigated, and future research may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,5-dimethyl-3-furoyl chloride in the presence of a base, followed by the addition of piperidin-3-amine. The resulting compound is then purified using column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the treatment of cancer.
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-10-17(14(2)26-13)20(23)22-7-3-4-16(12-22)21-15-5-6-18-19(11-15)25-9-8-24-18/h5-6,10-11,16,21H,3-4,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNONOFJWPJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)

![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)